![molecular formula C17H17NO3 B2840503 Methyl 3-[(2-phenylethyl)carbamoyl]benzoate CAS No. 925159-24-6](/img/structure/B2840503.png)

Methyl 3-[(2-phenylethyl)carbamoyl]benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

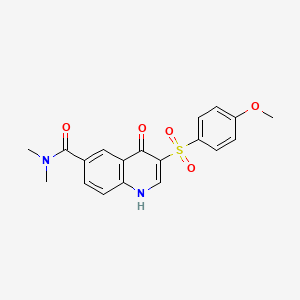

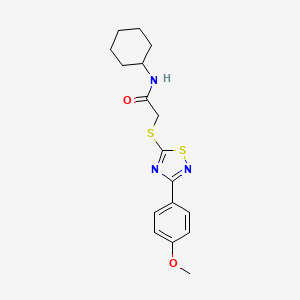

“Methyl 3-[(2-phenylethyl)carbamoyl]benzoate” is a chemical compound with the molecular formula C17H17NO3 . It has a molecular weight of 283.33 . This compound is also known by other names such as “3-(2-Phényléthyl)benzoate de méthyle”, “Benzoic acid, 3-(2-phenylethyl)-, methyl ester”, and "Methyl-3-(2-phenylethyl)benzoat" .

Molecular Structure Analysis

The molecular structure of “Methyl 3-[(2-phenylethyl)carbamoyl]benzoate” is characterized by a carbonyl group (C=O) and an amino group (NH2) attached to a benzene ring . The InChI code for this compound is 1S/C17H17NO3/c1-21-17(20)15-9-5-8-14(12-15)16(19)18-11-10-13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3,(H,18,19) .Physical And Chemical Properties Analysis

“Methyl 3-[(2-phenylethyl)carbamoyl]benzoate” is a solid compound . More detailed physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen

Crystal Engineering

Methyl 2-(carbazol-9-yl)benzoate demonstrates the capability of undergoing phase transitions under high pressure, moving from a structure with eight molecules in the asymmetric unit to a more densely packed structure. This transition underlines the material's potential in crystal engineering applications, where pressure can induce changes in molecular conformation and packing (Johnstone et al., 2010).

Catalysis

Palladium-catalyzed methylation and arylation of sp2 and sp3 C-H bonds in simple carboxylic acids have been demonstrated, showcasing a method for the efficient functionalization of benzoic acids. This research opens pathways for the synthesis of complex molecules from simpler substrates, highlighting the potential of Methyl 3-[(2-phenylethyl)carbamoyl]benzoate derivatives in synthetic chemistry (Giri et al., 2007).

Antibacterial Agents

Novel structures derived from 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazole, including carbamates with the generic structure similar to Methyl 3-[(2-phenylethyl)carbamoyl]benzoate, have shown potent and selective activities against the gastric pathogen Helicobacter pylori. These findings suggest the potential of such compounds as novel anti-H. pylori agents, presenting a promising avenue for developing new treatments for bacterial infections (Carcanague et al., 2002).

Synthesis Methodologies

An iron-catalyzed benzylation of 1,3-dicarbonyl compounds has been developed, showcasing a method that allows for the synthesis of pharmaceutically interesting compounds, including anticoagulants. This methodology highlights the versatility of Methyl 3-[(2-phenylethyl)carbamoyl]benzoate derivatives in contributing to the efficient synthesis of complex organic molecules (Kischel et al., 2007).

Safety and Hazards

“Methyl 3-[(2-phenylethyl)carbamoyl]benzoate” is classified as a hazardous substance. It has the signal word “Warning” and the hazard statements H302, H312, and H332, indicating that it is harmful if swallowed . Precautionary measures include avoiding eating, drinking, or smoking when using this product, and wearing protective gloves, clothing, and eye/face protection .

Eigenschaften

IUPAC Name |

methyl 3-(2-phenylethylcarbamoyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c1-21-17(20)15-9-5-8-14(12-15)16(19)18-11-10-13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCCKIIRLHFEWLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C(=O)NCCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-[(2-phenylethyl)carbamoyl]benzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methoxyethyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2840423.png)

![2-((5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)sulfonyl)benzonitrile](/img/structure/B2840426.png)

![2-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2840427.png)

![N-[(pyridin-4-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2840429.png)

![N-{3-[(3-chloro-4-methoxyphenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide](/img/structure/B2840430.png)

![Ethyl 5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B2840431.png)

![3-({2-[(Tert-butoxycarbonyl)amino]-3-ethoxy-3-oxopropyl}sulfanyl)propanoic acid](/img/structure/B2840437.png)